N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide
Description
N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with two distinct substituents:
- A 4-cyanophenyl group attached to the propanamide carbonyl.
- A 2,3'-bipyridin-4-ylmethyl moiety linked to the amide nitrogen.
Below, we compare its structural and functional attributes with analogous compounds from published studies.
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c22-13-17-5-3-16(4-6-17)7-8-21(26)25-14-18-9-11-24-20(12-18)19-2-1-10-23-15-19/h1-6,9-12,15H,7-8,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUDUYHLEMAZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the bipyridine derivative, followed by the introduction of the cyanophenyl group through a series of coupling reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: The compound can be reduced to modify the cyanophenyl group or the amide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to amine or alcohol derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets such as enzymes or receptors.
Medicine: Explored for its therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism by which N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide exerts its effects is complex and depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes compounds with structural similarities to the target molecule, highlighting variations in substituents and reported activities:
Functional and Pharmacological Insights
- MR-39: Shares the 4-cyanophenyl group with the target compound but differs in the N-substituent (cyclopropylmethyl vs. bipyridinylmethyl) and includes a ureido group. Its anti-inflammatory activity via FPR2 activation suggests that the 4-cyanophenyl moiety may enhance receptor binding through hydrophobic interactions . The absence of the ureido group in the target compound might reduce its potency compared to MR-37.
- Compound 5a: Features a propargyl group on the amide nitrogen, which is structurally simpler than the bipyridinylmethyl group. The 4-methoxyphenyl substituent introduces electron-donating properties, contrasting with the electron-withdrawing cyano group in the target compound. This highlights how substituent electronics influence solubility and reactivity .
- 732253-21-3 : Contains a sulfanyl linker and a sulfamoylphenyl group, demonstrating the versatility of propanamide derivatives in accommodating diverse substituents. The lack of heteroaromatic systems (e.g., bipyridine) may limit its application in metal coordination or π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
